Methyl 6-(phenoxymethyl)nicotinate

Lipophilicity Drug Design Physicochemical Profiling

Methyl 6-(phenoxymethyl)nicotinate (CAS 1350964-80-5) is a nicotinic acid derivative bearing a phenoxymethyl substituent at the pyridine 6-position and a methyl ester at the 3-carboxyl position. Its molecular formula is C14H13NO3 (MW 243.26 g/mol), and it is catalogued under PubChem CID 54674386.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
Cat. No. B8811862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(phenoxymethyl)nicotinate
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)COC2=CC=CC=C2
InChIInChI=1S/C14H13NO3/c1-17-14(16)11-7-8-12(15-9-11)10-18-13-5-3-2-4-6-13/h2-9H,10H2,1H3
InChIKeyFADMFMVSTNWQBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Methyl 6-(phenoxymethyl)nicotinate Remains a Key Intermediate for Nicotinate-Based Lead Optimization Programs


Methyl 6-(phenoxymethyl)nicotinate (CAS 1350964-80-5) is a nicotinic acid derivative bearing a phenoxymethyl substituent at the pyridine 6-position and a methyl ester at the 3-carboxyl position. Its molecular formula is C14H13NO3 (MW 243.26 g/mol), and it is catalogued under PubChem CID 54674386 [1]. This compound serves primarily as a versatile intermediate in pharmaceutical and agrochemical synthesis, combining the reactivity of a nicotinate ester with the aromatic stability and additional hydrogen-bonding capacity conferred by the phenoxymethyl group . Commercially, it is typically supplied at ≥95% purity and requires long-term storage in a cool, dry environment .

Why Generic Nicotinate Esters Cannot Substitute for Methyl 6-(phenoxymethyl)nicotinate in Structure-Guided Selection


Simple alkyl nicotinate esters such as methyl nicotinate (CAS 93-60-7) and ethyl nicotinate (CAS 614-18-6) possess fundamentally different physicochemical profiles compared to the 6-phenoxymethyl-substituted analog. The phenoxymethyl group introduces substantial changes in lipophilicity (ΔLogP > 1.4 units), molecular weight (ΔMW ≈ 107 Da), hydrogen-bonding capacity, and conformational flexibility—all key parameters governing membrane permeability, metabolic stability, and target engagement [1]. These differences preclude straightforward interchangeability in any application where pharmacokinetic or pharmacodynamic properties are relevant. Furthermore, regioisomeric variants such as 2-(phenoxymethyl)nicotinic acid (CAS 55942-61-5) place the phenoxymethyl group at the 2-position adjacent to the carboxyl function, altering both steric and electronic properties at the pyridine nitrogen—a critical determinant for receptor binding in nicotinic acetylcholine receptor (nAChR) programs [2].

Quantitative Differentiation Guide: Methyl 6-(phenoxymethyl)nicotinate vs. Closest Analogs—A Procurement-Focused Evidence Compilation


Lipophilicity Shift: Methyl 6-(phenoxymethyl)nicotinate Exhibits a >1.4 Log Unit Higher LogP Compared with Methyl Nicotinate

Methyl 6-(phenoxymethyl)nicotinate has a computed XLogP3-AA of 2.2 [1], while methyl nicotinate—the simplest ester analog lacking a 6-substituent—has a measured/computed LogP ranging from 0.68 to 0.87 . This difference of at least 1.33 log units (and up to 1.55 depending on the measurement method) places the target compound in a substantially more lipophilic chemical space, with predicted effects on membrane partitioning, passive permeability, and metabolic clearance pathways. Note: This is a cross-study comparison; LogP values were determined by different methods (XLogP3 computed vs. experimental shake-flask or HPLC-derived).

Lipophilicity Drug Design Physicochemical Profiling

Molecular Bulk Differentiates the 6-Phenoxymethyl Ester from Simple Alkyl Nicotinates—Impacts on Target Cavity Filling and Selectivity

Methyl 6-(phenoxymethyl)nicotinate has a molecular weight of 243.26 g/mol [1], compared with 137.14 g/mol for methyl nicotinate [2] and 151.16 g/mol for ethyl nicotinate [3]. This represents an approximate 77% increase in mass relative to methyl nicotinate, reflecting the phenoxymethyl group (~106 Da contribution). The heavier, bulkier substituent at the 6-position fundamentally alters the compound's capacity to fill hydrophobic pockets in protein binding sites—a property that cannot be replicated by simple alkyl ester analogs. Direct head-to-head biological data for the target compound versus these comparators is not available in the published literature as of the search date.

Molecular Weight Ligand Efficiency Structural Biology

Hydrogen-Bond Acceptor Count and Rotatable Bond Increase Over Unsubstituted Nicotinate Esters Differentiates Pharmacophoric Potential

The 6-phenoxymethyl substitution increases the hydrogen-bond acceptor count from 3 (methyl nicotinate) to 4, and the rotatable bond count from 3 (methyl nicotinate) to 5 [1][2]. These computed descriptors have direct implications for the compound's capacity to engage in polar interactions and adopt distinct bioactive conformations. The additional ether oxygen in the phenoxymethyl linker and the freely rotatable phenoxy ring introduce degrees of freedom not present in methyl nicotinate (which has only the ester methoxy and pyridine ring as rotatable elements). This is a class-level inference based on computed molecular descriptors and established structure-activity relationship principles for nicotinic acid derivatives described in patent literature [3].

Hydrogen Bonding Conformational Flexibility Pharmacophore Modeling

Regioisomeric Differentiation: 6-Phenoxymethyl Substitution Provides a Distinct Vector for Receptor Interaction Compared with 2-Phenoxymethyl Analogs

The position of the phenoxymethyl substituent critically determines interaction with biological targets. In the case of nicotinic acid derivatives, the 6-position substitution in methyl 6-(phenoxymethyl)nicotinate places the phenoxymethyl group distal to the pyridine nitrogen and the ester function, whereas the 2-substituted regioisomer (2-(phenoxymethyl)nicotinic acid, CAS 55942-61-5) positions it adjacent to the carboxyl/carboxylate group [1][2]. Published nicotinate structure-activity relationship studies demonstrate that subtle changes in substitution position dramatically affect COX-2 inhibitory potency and selectivity; for example, in a 2021 series of nicotinate derivatives, compounds with electron-donating substituents at the para-position of the aryl ring displayed IC50 values ranging from sub-micromolar to >50 µM depending on the substitution pattern and linker attachment point [3]. While no direct head-to-head biological comparison between the 6- and 2-phenoxymethyl regioisomers is available, the structural difference is mechanistically significant for any program targeting nAChR subtypes, COX enzymes, or other targets where the pyridine nitrogen's electronic environment or steric accessibility governs ligand recognition.

Regioisomerism nAChR Binding Affinity

Ester vs. Free Acid Differentiation: Methyl Ester Provides Synthetic Advantages Over 6-(Phenoxymethyl)nicotinic Acid for Organic Transformations

The methyl ester form (CAS 1350964-80-5) is synthetically distinct from its free acid counterpart, 6-(phenoxymethyl)nicotinic acid (CAS 1541549-34-1) [1]. The ester offers a protected carboxyl group that can be selectively unmasked under controlled hydrolysis conditions, enabling sequential functionalization strategies that are not possible with the free acid. The methyl ester is soluble in a broader range of organic solvents typical of coupling reactions (e.g., DCM, THF, DMF), while the free acid form may require pre-activation or protection for amide bond formation. Furthermore, the ester form can undergo transesterification to other alkyl esters (ethyl, butyl, etc.), providing a modular entry point for generating diverse ester analogs—a synthetic advantage documented in the comprehensive multicomponent synthesis of nicotinic acid derivatives [2].

Synthetic Chemistry Protecting Group Strategy Ester Hydrolysis

Best-Fit Application Scenarios: Where Methyl 6-(phenoxymethyl)nicotinate Provides Genuine Scientific and Procurement Advantages


nAChR Ligand Design: Probing the 6-Position Binding Pocket with an Aromatic Phenoxymethyl Pharmacophore

For researchers developing subtype-selective nicotinic acetylcholine receptor (nAChR) modulators, the 6-phenoxymethyl substituent provides a hydrophobic aromatic extension that can interrogate the depth and geometry of the 6-position binding pocket. In contrast, methyl nicotinate (LogP ≈ 0.8) lacks the lipophilicity and bulk needed for deep pocket occupancy, and the 2-substituted regioisomer directs the phenoxymethyl group into a sterically and electronically distinct region adjacent to the pyridine nitrogen [1][2]. The target compound thus uniquely enables probing of the 6-vector in nAChR SAR programs where minor structural changes at this position are known to substantially alter subtype selectivity [3].

Building Block for Diversified Nicotinate Libraries via Sequential Functionalization

The methyl ester moiety serves as a masked carboxylic acid, enabling chemists to perform reactions at other positions of the pyridine ring without interference from the carboxyl group. Subsequent mild hydrolysis or transesterification releases the free acid or alternative esters. This sequential functionalization strategy—documented broadly for nicotinate ester intermediates in pharmaceutical patent literature—is not accessible with the free acid form, 6-(phenoxymethyl)nicotinic acid, which would require protective group manipulation and additional synthetic steps [1][2]. For compound library synthesis, this synthetic efficiency translates to reduced labor hours and higher throughput.

Anti-Inflammatory Lead Optimization Using Nicotinate Scaffolds with Enhanced Membrane Permeability

The higher LogP of methyl 6-(phenoxymethyl)nicotinate (2.2) compared to simple nicotinate esters (0.68–0.87) suggests improved passive membrane permeability, a critical parameter for intracellular target engagement. Recent work on nicotinate derivatives as COX-2 inhibitors demonstrates that lipophilic substitution patterns are a key determinant of both in vitro potency and in vivo anti-inflammatory efficacy [1]. While direct data for the target compound in COX-2 assays are not publicly available, its physicochemical profile aligns with the design principles established in the 2021 El-Dash et al. series, where para-substituted aryl nicotinates exhibited IC50 values in the nanomolar range with favorable selectivity indices over COX-1 [1].

Agrochemical Intermediate Development Leveraging the Phenoxymethyl Moiety's Aromatic Stability

In agrochemical research, the phenoxymethyl group provides metabolic stability advantages over simple alkyl substituents due to the aromatic ring's resistance to oxidative degradation. The compound's structure—combining a nicotinate ester core with a phenoxymethyl substituent—has been cited as an intermediate in the development of pharmaceuticals and agrochemicals, where selective functionalization at the ester position enables the generation of diverse derivatives while maintaining the metabolically robust phenoxymethyl-pyridine scaffold [1][2].

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